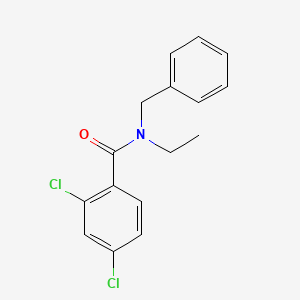

N-benzyl-2,4-dichloro-N-ethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2,4-dichloro-N-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless, oily liquid with a slightly sweet odor and is widely used in sprays, lotions, and other insect repellent products.

Mecanismo De Acción

The exact mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide is not fully understood, but it is believed to work by blocking the insects' ability to detect human odors. N-benzyl-2,4-dichloro-N-ethylbenzamide is thought to interfere with the insects' olfactory receptors, making it difficult for them to locate and bite humans.

Biochemical and Physiological Effects:

N-benzyl-2,4-dichloro-N-ethylbenzamide has been found to have a low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N-benzyl-2,4-dichloro-N-ethylbenzamide has also been found to have some effects on the central nervous system, although the exact mechanism of action is not fully understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to use N-benzyl-2,4-dichloro-N-ethylbenzamide in a controlled manner and to take precautions to avoid skin contact and inhalation. N-benzyl-2,4-dichloro-N-ethylbenzamide can also be toxic to some non-target organisms, so it is important to use it with caution in outdoor experiments.

Direcciones Futuras

There are several areas of research that could be pursued in the future related to N-benzyl-2,4-dichloro-N-ethylbenzamide. These include:

1. Developing new and more effective insect repellents that are less toxic and more environmentally friendly than N-benzyl-2,4-dichloro-N-ethylbenzamide.

2. Studying the mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide in more detail to better understand how it works and how it can be improved.

3. Investigating the effects of N-benzyl-2,4-dichloro-N-ethylbenzamide on non-target organisms, such as bees and other pollinators, to better understand its environmental impact.

4. Developing new methods for synthesizing N-benzyl-2,4-dichloro-N-ethylbenzamide that are more efficient and environmentally friendly.

5. Studying the potential health effects of long-term exposure to N-benzyl-2,4-dichloro-N-ethylbenzamide in humans and other animals.

Overall, N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations and potential environmental concerns associated with its use, it remains one of the most widely used and effective insect repellents in the world.

Métodos De Síntesis

N-benzyl-2,4-dichloro-N-ethylbenzamide can be synthesized by the reaction of ethyl benzoyl chloride with benzyl chloride in the presence of a base. The resulting product is then purified by distillation or recrystallization. The synthesis of N-benzyl-2,4-dichloro-N-ethylbenzamide is a relatively simple process and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

N-benzyl-2,4-dichloro-N-ethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. N-benzyl-2,4-dichloro-N-ethylbenzamide works by blocking the insects' ability to detect human odors, making it difficult for them to locate and bite humans.

Propiedades

IUPAC Name |

N-benzyl-2,4-dichloro-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-9-8-13(17)10-15(14)18/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUSNRMGEMRRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,4-dichloro-N-ethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)

![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)

![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)

![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)

![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)